molecular formula C9H11ClFNO2 B14045059 (R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride

Cat. No.: B14045059
M. Wt: 219.64 g/mol
InChI Key: FOKIEXNURRNCBE-DDWIOCJRSA-N
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Description

(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a fluorinated aromatic ring in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-amino nitrile.

    Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (2R)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride may involve:

    Large-Scale Strecker Synthesis: Utilizing automated reactors for the Strecker synthesis step to ensure consistent quality and yield.

    Continuous Flow Hydrolysis: Implementing continuous flow reactors for the hydrolysis step to enhance efficiency and scalability.

    Chiral Resolution: Employing advanced chiral chromatography techniques for the resolution of the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    2-Amino-2-(2-fluoro-4-methylphenyl)propanoic acid: A structurally similar compound with an additional methyl group.

    2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1

InChI Key

FOKIEXNURRNCBE-DDWIOCJRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C(=O)O)N)F.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl

Origin of Product

United States

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